2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide is a member of benzotriazoles.
Scientific Research Applications
Advanced Oxidation Processes
2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide is related to acetaminophen (ACT), which is subject to advanced oxidation processes (AOPs). AOPs are used to treat acetaminophen in aqueous mediums, leading to various by-products and biotoxicity. This research may contribute to enhancing the degradation of acetaminophen by AOP systems, implying potential applications in environmental and pharmaceutical waste management (Qutob et al., 2022).
Synthesis and Industrial Applications
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is structurally related to this compound, is used for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This highlights its importance in the pharmaceutical industry for large-scale production (Qiu et al., 2009).
Carcinogenicity Studies
The compound has structural similarities with benzidine and 4-aminobiphenyl, whose thiophene analogues have been synthesized and evaluated for potential carcinogenicity. This indicates its relevance in studies related to cancer and carcinogenicity, providing insights into chemical and biological behaviors that could influence tumor formation in vivo (Ashby et al., 1978).
Environmental Impact and Treatment Technologies
Research on acetaminophen (ACT), structurally related to this compound, includes its occurrences, toxicities, removal technologies, and transformation pathways in different environmental compartments. This research is crucial for understanding its environmental impact and for developing treatment technologies to address contamination issues (Vo et al., 2019).
Optoelectronic Material Development
Quinazolines and pyrimidines, which are structurally related to this compound, are utilized in the creation of novel optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems is of great value, indicating potential applications in developing materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Properties
Molecular Formula |
C14H10ClFN4O2 |
---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
2-(6-chlorobenzotriazol-1-yl)oxy-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClFN4O2/c15-9-1-6-12-13(7-9)20(19-18-12)22-8-14(21)17-11-4-2-10(16)3-5-11/h1-7H,8H2,(H,17,21) |
InChI Key |
VTLWDCDAVLVOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CON2C3=C(C=CC(=C3)Cl)N=N2)F |
solubility |
2.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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